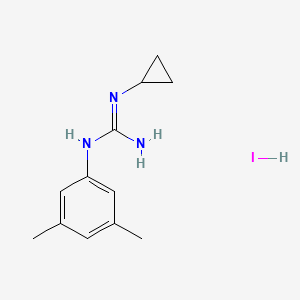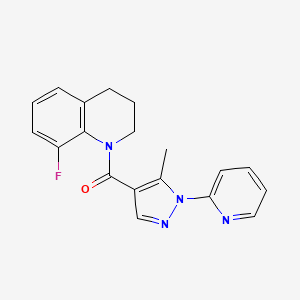![molecular formula C11H14F3NO3S B7554059 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol](/img/structure/B7554059.png)
2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol, also known as ETS-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cell signaling pathways.
作用機序
2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol inhibits PTP activity by binding to the catalytic site of the enzyme and preventing it from dephosphorylating its substrate. This leads to the accumulation of phosphorylated proteins in the cell, which can activate downstream signaling pathways. 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol has been shown to be a potent inhibitor of several PTPs, including PTP1B, SHP-2, and TCPTP.
Biochemical and Physiological Effects:
2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol can inhibit cell proliferation and induce apoptosis by activating the JNK and p38 MAPK pathways. In diabetic mice, 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol can improve insulin sensitivity and glucose tolerance by activating the AMPK pathway. 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway.
実験室実験の利点と制限
2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PTPs, making it a valuable tool for studying the role of these enzymes in various cellular processes. 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol is also relatively easy to synthesize and can be obtained in high yield and purity. However, 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to use in some experiments. 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol also has a short half-life in vivo, which can limit its usefulness as a therapeutic agent.
将来の方向性
There are several future directions for research on 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol. Another area of interest is the use of 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol as a tool for studying the role of PTPs in specific diseases, such as cancer and diabetes. Finally, there is interest in developing 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol as a therapeutic agent for these diseases, either alone or in combination with other drugs.
合成法
2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol can be synthesized by reacting N-ethyl-4-(trifluoromethylsulfonyl)aniline with ethylene oxide in the presence of a base. This reaction results in the formation of a secondary amine, which is then oxidized to the corresponding nitroso compound. Reduction of the nitroso compound with sodium dithionite yields 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol in high yield and purity.
科学的研究の応用
2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol has been widely used in scientific research as a tool to study the role of PTPs in various cellular processes. PTPs are involved in the regulation of cell growth, differentiation, and survival, and dysregulation of PTP activity has been implicated in the development and progression of many diseases, including cancer, diabetes, and autoimmune disorders. By inhibiting PTP activity, 2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol can modulate signaling pathways that are dysregulated in these diseases, making it a valuable tool for drug discovery and development.
特性
IUPAC Name |
2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO3S/c1-2-15(7-8-16)9-3-5-10(6-4-9)19(17,18)11(12,13)14/h3-6,16H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHVGFGEMVPFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

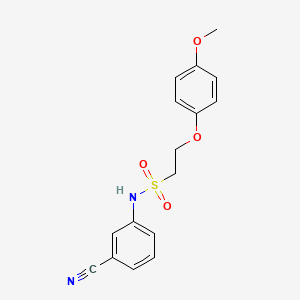
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide](/img/structure/B7553980.png)
![4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B7553987.png)
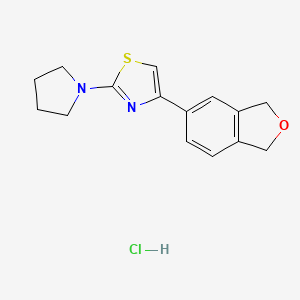
![3-[(5-Methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]azepan-2-one](/img/structure/B7554004.png)
![5-[2-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7554013.png)
![1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7554020.png)
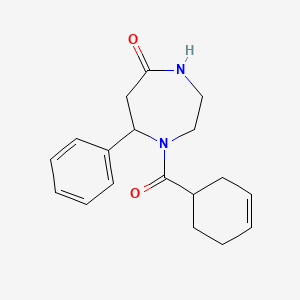
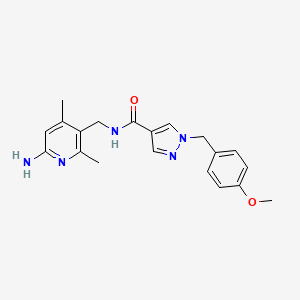
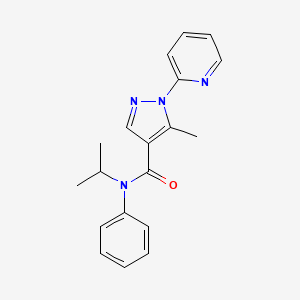
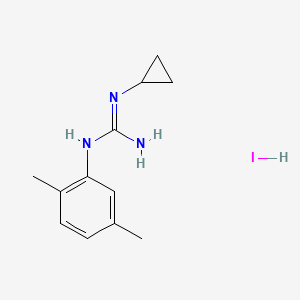
![1-[3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B7554052.png)
